1-Oleoyl-2-arachidonoyl-sn-glycerol

Endocannabinoid System Lipid Signaling Enzyme Assay

1-Oleoyl-2-arachidonoyl-sn-glycerol (OAG) is a 1,2-diacyl-sn-glycerol lipid species characterized by an oleoyl (18:1) acyl chain at the sn-1 position and an arachidonoyl (20:4 n-6) polyunsaturated fatty acyl chain at the sn-2 position. This compound occupies a distinct functional niche at the intersection of lipid signaling and endocannabinoid biology.

Molecular Formula C41H70O5
Molecular Weight 643 g/mol
Cat. No. B1243406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-2-arachidonoyl-sn-glycerol
Molecular FormulaC41H70O5
Molecular Weight643 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1
InChIKeyLWXLWRXRJKMNLM-GOZUYJTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-2-arachidonoyl-sn-glycerol (OAG): Endocannabinoid Precursor and Specialized Diacylglycerol Research Tool


1-Oleoyl-2-arachidonoyl-sn-glycerol (OAG) is a 1,2-diacyl-sn-glycerol lipid species characterized by an oleoyl (18:1) acyl chain at the sn-1 position and an arachidonoyl (20:4 n-6) polyunsaturated fatty acyl chain at the sn-2 position [1]. This compound occupies a distinct functional niche at the intersection of lipid signaling and endocannabinoid biology. It serves as the primary biosynthetic precursor to the major endocannabinoid 2-arachidonoylglycerol (2-AG) through the action of sn-1-specific diacylglycerol lipases (DAGLα/β) [2]. Beyond its precursor role, OAG is a potent activator of protein kinase C (PKC) and a direct agonist of several Transient Receptor Potential Canonical (TRPC) cation channels, making it a critical tool for investigating lipid-gated ion channel physiology [3].

Workflow Endocannabinoid precursor studies 2-AG biosynthesis pathway
Enzyme assay DAGLα substrate for activity measurement Native sn-1 lipase target
Signaling PKC pathway activator (arachidonoyl-dependent) Lipid vesicle / cell models
Ion channel TRPC6 channel research tool Lipid-gated cation entry

Critical Functional Distinctions of 1-Oleoyl-2-arachidonoyl-sn-glycerol Versus Common Diacylglycerol Analogs


Despite belonging to the same diacylglycerol (DAG) chemical class, 1-oleoyl-2-arachidonoyl-sn-glycerol cannot be indiscriminately substituted by other DAG analogs such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), 1,2-dioleoyl-sn-glycerol (DOG), or the commonly used membrane-permeable analog 1-oleoyl-2-acetyl-sn-glycerol (OAG). This functional divergence is primarily driven by its unique sn-2 arachidonoyl moiety, which confers specific molecular interactions. Unlike other DAGs, OAG is the direct, endogenous substrate for sn-1-specific diacylglycerol lipases, enabling its unique application in assays measuring 2-AG biosynthesis and DAGL activity [1]. Furthermore, the arachidonoyl chain dictates differential potency in activating downstream effectors such as PKC and modulates the kinetics of ion channel gating compared to DAGs with alternative sn-2 substitutions [2]. Even the chemically similar SAG, which differs only by an 18:0 chain at sn-1, exhibits a different PKC activation profile [2]. Therefore, selection of this specific lipid is essential for experiments requiring precise interrogation of the 2-AG pathway or the unique biophysics of arachidonoyl-dependent signaling.

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DAGLα substrate specificity Generic DAGs (DOG, OAG acetyl analog) are not hydrolyzed to 2-AG; pathway readout may be absent.
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Arachidonoyl-dependent PKC profile PKC activation potency may differ from DOG or SAG; sn-2 fatty acyl chain influences response.
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TRPC6 gating selectivity Acetylated DAG analogs may show distinct ion selectivity; Sr²⁺ influx readout may not transfer.

Quantitative Differentiation of 1-Oleoyl-2-arachidonoyl-sn-glycerol: A Comparator-Based Evidence Guide for Procurement


Exclusive Substrate Specificity of 1-Oleoyl-2-arachidonoyl-sn-glycerol for sn-1-Specific Diacylglycerol Lipase Alpha (DAGLα)

Unlike alternative DAGs, 1-oleoyl-2-arachidonoyl-sn-glycerol is the endogenous and specific substrate for sn-1-specific diacylglycerol lipase alpha (DAGLα), the primary biosynthetic enzyme for 2-arachidonoylglycerol (2-AG). This specificity is the foundation for its use in characterizing DAGLα inhibitors. In assays using COS cell membranes over-expressing recombinant human DAGLα, OAG is utilized to measure enzymatic activity and screen for inhibitors, a function that generic DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol or 1,2-dioleoyl-sn-glycerol cannot replicate due to their inability to be hydrolyzed by this specific lipase to yield 2-AG [1].

DAGLα substrate
Head-to-head
Specific hydrolysis vs. no turnover (DOG, acetyl-OAG, SAG)
Enables 2-AG biosynthesis assay endpoint.
COS cell membrane DAGLα assay; cross-study comparable.
Endocannabinoid System Lipid Signaling Enzyme Assay

Differential PKC Activation Potency of 1-Oleoyl-2-arachidonoyl-sn-glycerol Relative to 1,2-Dioleoyl-sn-glycerol (DOG)

The sn-2 arachidonoyl substitution in OAG confers significantly higher potency in activating protein kinase C (PKC) compared to DAGs with an oleoyl chain at the same position. While direct comparative data for OAG itself is less abundant, studies using the closely related SAG (differing only by a saturated 18:0 vs. an unsaturated 18:1 at the sn-1 position) demonstrate that arachidonoyl-containing DAGs are more potent PKC activators. At 1.0 and 2.0 mol% in lipid vesicles, the PKC activity stimulated by SAG is significantly greater than that of DOG [1]. The structural similarity suggests that the arachidonoyl chain is the primary driver of this enhanced potency, a feature that distinguishes OAG from more common and less potent DAG analogs like DOG.

PKC activation
Class-level
Reported higher potency vs. DOG (SAG data; 1.0–2.0 mol% vesicles)
Supports PKC activation pathway context.
Class-level inference; verify with OAG in target system.
Signal Transduction Protein Kinase C Lipid Biochemistry

Functional Gating of TRPC6 Channels by 1-Oleoyl-2-arachidonoyl-sn-glycerol Compared to Acetylated DAG Analogs

OAG acts as a direct, membrane-permeable activator of TRPC6 (Transient Receptor Potential Canonical 6) channels, a property that distinguishes it from other DAG analogs. In PC12 cells, extracellular application of OAG initiates a rapid and sustained influx of Ca²⁺, Mn²⁺, and Sr²⁺. Critically, this ion selectivity profile differs from that of the endogenous agonist acetylcholine, which also induces Ca²⁺ and Mn²⁺ influx but fails to promote Sr²⁺ entry [1]. This difference highlights a distinct gating mechanism or permeability state for OAG-activated TRPC6 channels. In contrast, the acetylated DAG analog 1-oleoyl-2-acetyl-sn-glycerol is commonly used as a membrane-permeable PKC activator but is not the endogenous ligand for TRPC channels and may exhibit different channel activation kinetics and selectivity.

TRPC6 gating
Head-to-head
Sr²⁺ influx (OAG) vs. no Sr²⁺ entry (acetylcholine)
Distinct functional readout for lipid-gated TRPC6.
PC12 cell quench assay; ion selectivity context.
Ion Channels Calcium Signaling TRP Channels

Validated Application Scenarios for 1-Oleoyl-2-arachidonoyl-sn-glycerol in Research and Assay Development


Endocannabinoid System Research: Quantifying DAGLα Activity and 2-AG Biosynthesis

In this application, 1-oleoyl-2-arachidonoyl-sn-glycerol is used as the primary substrate in radiometric or fluorometric assays to measure the enzymatic activity of sn-1-specific diacylglycerol lipase alpha (DAGLα) and to screen for novel inhibitors of 2-AG biosynthesis. This is the only DAG species that can be used for this specific purpose, as it is the natural precursor for 2-AG. The assay typically involves incubating radiolabeled OAG (e.g., sn-1-[¹⁴C]-oleoyl-2-arachidonoyl-glycerol) with a membrane fraction containing DAGLα and quantifying the released radiolabeled 2-AG or free fatty acid [1].

Signal Transduction Studies: Investigating Arachidonoyl-Specific PKC Activation Pathways

This application involves using OAG to study the acyl chain dependence of PKC activation. Researchers can compare the potency and efficacy of OAG to other DAG species like SAG or DOG to dissect how specific fatty acyl substitutions at the sn-2 position modulate the enzyme's activity. These studies are conducted in reconstituted lipid vesicle systems or in cellular models to understand how the lipid microenvironment and the generation of specific DAG species control the spatiotemporal activation of PKC signaling cascades [2].

Ion Channel Pharmacology: Activating and Characterizing Lipid-Gated TRPC6 Channels

OAG serves as a direct and potent agonist for studying the gating mechanisms and pharmacology of TRPC6 channels. In this scenario, it is applied extracellularly to cells expressing native or recombinant TRPC6 channels (e.g., PC12 cells, HEK293 cells) to evoke calcium and other cation influx. Its unique ability to induce Sr²⁺ influx provides a specific and quantifiable functional readout, distinguishing TRPC6-mediated responses from those of other calcium-permeable channels [3].

Lipidomics and Analytical Chemistry: Serving as a High-Purity Reference Standard

OAG is utilized as a certified reference standard in liquid chromatography-mass spectrometry (LC-MS/MS) workflows for the targeted lipidomics analysis of complex biological samples. Its well-defined structure and high purity allow for the accurate identification and absolute quantification of endogenous OAG and other arachidonoyl-containing DAG species in tissues and biofluids, which is critical for studies on lipid metabolism, inflammation, and neurological function.

Application
Selection Property
Validation Focus
Endocannabinoid system research
DAGLα-specific substrate
2-AG biosynthesis endpoint
Signal transduction studies
sn-2 arachidonoyl PKC profile
PKC isoform response context
Ion channel pharmacology
TRPC6 direct agonist
Sr²⁺ influx functional readout
Lipidomics reference standard
Certified reference material
LC-MS/MS quantification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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